molecular formula C16H16N6O2 B5003933 N-[(2-phenoxypyridin-3-yl)methyl]-3-(tetrazol-1-yl)propanamide

N-[(2-phenoxypyridin-3-yl)methyl]-3-(tetrazol-1-yl)propanamide

Cat. No.: B5003933
M. Wt: 324.34 g/mol
InChI Key: URWUMAFULBKYLK-UHFFFAOYSA-N
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Description

N-[(2-phenoxypyridin-3-yl)methyl]-3-(tetrazol-1-yl)propanamide is an organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a phenoxypyridine moiety linked to a tetrazole ring via a propanamide chain, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-phenoxypyridin-3-yl)methyl]-3-(tetrazol-1-yl)propanamide typically involves multiple steps, starting with the preparation of the phenoxypyridine intermediate. This intermediate is then reacted with a suitable tetrazole precursor under specific conditions to form the final compound. Common reagents used in these reactions include N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent, which facilitates the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-phenoxypyridin-3-yl)methyl]-3-(tetrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(2-phenoxypyridin-3-yl)methyl]-3-(tetrazol-1-yl)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-phenoxypyridin-3-yl)methyl]-3-(tetrazol-1-yl)propanamide involves its interaction with specific molecular targets. The phenoxypyridine moiety can bind to certain enzymes or receptors, modulating their activity. The tetrazole ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-phenoxypyridin-3-yl)methyl]-3-(tetrazol-1-yl)propanamide is unique due to its combination of a phenoxypyridine moiety and a tetrazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(2-phenoxypyridin-3-yl)methyl]-3-(tetrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c23-15(8-10-22-12-19-20-21-22)18-11-13-5-4-9-17-16(13)24-14-6-2-1-3-7-14/h1-7,9,12H,8,10-11H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWUMAFULBKYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=N2)CNC(=O)CCN3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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